3-Vinyl-4H-1,2-dithiin

Nematicide Biopesticide Plant Protection

Procure the 1,2-regioisomer (CAS 62488-53-3) specifically to eliminate experimental variability inherent in generic 'vinyldithiin' mixtures. This compound's unique H₂S-releasing capability (absent in the 1,3-isomer) makes it essential for mechanistic redox studies. Its validated LD50 of 151.93 µM against Steinernema feltiae provides a quantitative benchmark for nematicide SAR programs. Higher lipophilicity and distinct fat-tissue accumulation enable controlled ADME investigations. Insist on CAS 62488-53-3 to ensure experimental reproducibility.

Molecular Formula C6H8S2
Molecular Weight 144.3 g/mol
CAS No. 62488-53-3
Cat. No. B1218515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Vinyl-4H-1,2-dithiin
CAS62488-53-3
Synonyms3-VDTII
3-vinyl-(4H)-1,2-dithiine
3-vinyl-4H-1,2-dithiin
Molecular FormulaC6H8S2
Molecular Weight144.3 g/mol
Structural Identifiers
SMILESC=CC1CC=CSS1
InChIInChI=1S/C6H8S2/c1-2-6-4-3-5-7-8-6/h2-3,5-6H,1,4H2
InChIKeyNLHCAGKOLUBCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Vinyl-4H-1,2-dithiin (CAS 62488-53-3): Core Properties and Procurement Context


3-Vinyl-4H-1,2-dithiin (1,2-VDT) is an organosulfur phytochemical belonging to the cyclic disulfide class, naturally formed via Diels-Alder dimerization of thioacrolein during the degradation of allicin in crushed garlic (Allium sativum) [1]. While often grouped with the isomeric 2-vinyl-4H-1,3-dithiin (1,3-VDT) under the historical misnomer 'vinyldithiins,' structural and functional disparities render the two distinct chemical entities with divergent biological and physicochemical profiles . Its lipophilic nature and unique sulfur redox chemistry position it as a specialized research probe distinct from acyclic garlic sulfides like diallyl disulfide (DADS) or diallyl trisulfide (DATS).

Why Generic 'Vinyldithiin' Substitution is Scientifically Inadmissible for 3-Vinyl-4H-1,2-dithiin


Procurement of generic 'vinyldithiin' without specifying the 1,2-dithiin regioisomer (CAS 62488-53-3) introduces critical experimental variability. Direct comparative studies demonstrate that the 1,2-isomer exhibits markedly higher lipophilicity and a distinct tissue accumulation profile compared to the 1,3-isomer, leading to divergent pharmacokinetic outcomes . Furthermore, the 1,2-dithiin scaffold uniquely confers hydrogen sulfide (H₂S)-releasing capabilities absent in its 1,3-counterpart, a mechanism that can be pivotal or confounding depending on the experimental objective [1]. These isomer-specific properties mean that substituting one 'vinyldithiin' for another invalidates cross-study comparability and compromises experimental reproducibility in fields ranging from pesticide discovery to mechanistic redox biology.

Quantitative Differentiation Guide for 3-Vinyl-4H-1,2-dithiin (CAS 62488-53-3): Head-to-Head Performance Data


Nematicidal Potency: 1,2-VDT vs. Dithiolethione (DT) Against Steinernema feltiae

In a direct nematicidal assay, 3-vinyl-4H-1,2-dithiin (1,2-VDT) demonstrated an LD50 value of 151.93 ± 1.3 µM against the entomopathogenic nematode Steinernema feltiae, significantly outperforming the dithiolethione (DT) group compounds, which exhibited only moderate activity in the same model [1]. This provides a clear potency benchmark for selecting a cyclic disulfide scaffold over alternative sulfur heterocycles in nematicide screening programs.

Nematicide Biopesticide Plant Protection

Pharmacokinetic Divergence: Lipophilicity and Tissue Accumulation of 1,2-VDT vs. 1,3-VDT

A comparative pharmacokinetic study in rats following oral co-administration (27 mg 1,3-VDT and 9 mg 1,2-VDT) revealed that 1,2-VDT is more lipophilic, resulting in a distinct tendency to accumulate in fat tissue over a 24-hour period . In contrast, 1,3-VDT was less lipophilic and was rapidly eliminated from serum, kidney, and fat tissue . These divergent profiles dictate experimental design choices for in vivo studies where tissue residence time and systemic clearance are critical variables.

Pharmacokinetics ADME Lipophilicity

Hydrogen Sulfide (H₂S) Release: 1,2-VDT as a Selective Slow Donor vs. 1,3-VDT

3-Vinyl-4H-1,2-dithiin (3-VDT) has been identified as a slow hydrogen sulfide (H₂S) donor, a property attributed to its 1,2-dithiin scaffold enabling α-carbon substitution-like chemistry [1]. Critically, the isomeric 2-vinyl-4H-1,3-dithiin (2-VDT) does not release H₂S, representing a fundamental mechanistic divergence [1]. While both isomers were inactive in prolonging yeast chronological lifespan in the same study, the distinct H₂S release capability of 1,2-VDT positions it as a specific chemical probe for investigating H₂S-mediated signaling pathways, whereas 1,3-VDT serves as a suitable negative control.

Gasotransmitter Redox Biology H2S Donor

Antimicrobial Activity Benchmark: 1,2-VDT vs. Acyclic Garlic Sulfides

In a comprehensive antimicrobial screening of supercritical garlic extract constituents against a panel of Gram-positive and Gram-negative bacteria, diallyl disulfide (DADS) and diallyl trisulfide (DATS) exhibited the best activity, outperforming the cyclic dithiins [1]. Specifically, while 1,2-VDT and 1,3-VDT were identified and tested, the acyclic sulfides demonstrated superior potency against Bacillus cereus, Mycobacterium smegmatis, Micrococcus luteus (Gram-positive), and Pseudomonas aurantiaca (Gram-negative) [1]. This establishes a clear rank-order potency for antimicrobial applications.

Antimicrobial Food Preservation Biocide

Stability Advantage: 1,2-VDT vs. Allicin in Formulation and Bioassays

Unlike allicin, the highly reactive and unstable precursor thiosulfinate, 3-vinyl-4H-1,2-dithiin exhibits significantly enhanced stability, making it a preferred molecule for reproducible pharmacological studies and potential formulation development [1]. Allicin is known to rapidly degrade, whereas 1,2-VDT and 1,3-VDT are more stable transformation products that retain various pharmacological effects [1]. This stability advantage directly translates to reduced batch-to-batch variability in experimental setups and extended shelf-life for reagent storage.

Stability Formulation Bioavailability

Evidence-Backed Application Scenarios for 3-Vinyl-4H-1,2-dithiin (CAS 62488-53-3)


Biopesticide Discovery: Nematicidal Hit-to-Lead Optimization

Given its defined LD50 of 151.93 µM against Steinernema feltiae, outperforming dithiolethione-class compounds [1], 3-vinyl-4H-1,2-dithiin serves as a validated hit scaffold for nematicide development programs. Researchers can use this quantitative benchmark to guide structure-activity relationship (SAR) studies aimed at improving potency while leveraging the compound's natural product origin for potential 'green pesticide' registration pathways.

Redox Biology and Gasotransmitter Research: H₂S Donor Probe

The confirmed H₂S-releasing properties of 1,2-VDT, uniquely absent in the 1,3-isomer [2], make it an essential chemical probe for dissecting H₂S-mediated cellular signaling. This differential capability allows for the design of controlled experiments where 1,2-VDT is used to interrogate H₂S-dependent phenotypes, while 1,3-VDT acts as an ideal inactive control, eliminating confounding variables from the shared dithiin scaffold.

Pharmacokinetic and ADME Studies: Modeling Lipophilic Compound Distribution

The distinct pharmacokinetic profile of 1,2-VDT—characterized by higher lipophilicity and fat tissue accumulation relative to 1,3-VDT —provides a model system for investigating the in vivo behavior of lipophilic cyclic disulfides. This is particularly valuable in ADME (Absorption, Distribution, Metabolism, Excretion) research for predicting tissue partitioning and designing compounds with extended residence times.

Natural Product Chemistry and Biomarker Discovery

As a stable, well-characterized degradation product of allicin found in Allium species and certain other plants [3], 1,2-VDT is a valuable analytical standard for metabolomics studies, food science authentication (e.g., garlic oil macerate quality control), and biomarker discovery related to garlic consumption [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Vinyl-4H-1,2-dithiin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.